molecular formula C11H12F3IN2O2 B1446422 tert-Butyl 2-(trifluoromethyl)-5-iodopyridin-4-ylcarbamate CAS No. 1820707-98-9

tert-Butyl 2-(trifluoromethyl)-5-iodopyridin-4-ylcarbamate

Cat. No.: B1446422
CAS No.: 1820707-98-9
M. Wt: 388.12 g/mol
InChI Key: JEMNPEWMULFGTP-UHFFFAOYSA-N
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Description

tert-Butyl 2-(trifluoromethyl)-5-iodopyridin-4-ylcarbamate is a high-value chemical intermediate designed for pharmaceutical research and development, particularly in the field of anticancer agents and heteroaryl compounds . This compound features a multifunctional pyridine core substituted with a trifluoromethyl group, an iodine atom, and a tert-butoxycarbonyl (Boc) protecting group . The presence of both the halogen and the protected amine on the same aromatic ring makes it a versatile building block for constructing complex molecules via cross-coupling reactions and further functionalization . Its primary research value lies in the synthesis of novel bifunctional compounds and targeted protein degraders, such as Proteolysis-Targeting Chimeras (PROTACs) . The structure is analogous to motifs found in compounds developed for degrading cyclin-dependent kinase 2 (CDK2) via the ubiquitin-proteasome pathway, a promising therapeutic strategy for overcoming resistance in cancers like hormone receptor-positive breast cancer . The iodine substituent at the 5-position serves as an excellent handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira), allowing researchers to introduce diverse aromatic, heteroaromatic, and alkynyl moieties . The Boc-protected amine at the 4-position is stable under a wide range of conditions but can be readily deprotected under mild acidic conditions to reveal a free amine, enabling amide bond formation or reductive amination to install additional structural features . This compound is offered with guaranteed high purity and is intended For Research Use Only . It is not intended for diagnostic or therapeutic applications, and it is strictly prohibited for personal use.

Properties

IUPAC Name

tert-butyl N-[5-iodo-2-(trifluoromethyl)pyridin-4-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12F3IN2O2/c1-10(2,3)19-9(18)17-7-4-8(11(12,13)14)16-5-6(7)15/h4-5H,1-3H3,(H,16,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEMNPEWMULFGTP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC(=NC=C1I)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12F3IN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801130577
Record name Carbamic acid, N-[5-iodo-2-(trifluoromethyl)-4-pyridinyl]-, 1,1-dimethylethyl ester
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

388.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1820707-98-9
Record name Carbamic acid, N-[5-iodo-2-(trifluoromethyl)-4-pyridinyl]-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1820707-98-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Carbamic acid, N-[5-iodo-2-(trifluoromethyl)-4-pyridinyl]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801130577
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Curtius–Hoffman Rearrangement for 4-Aminopyridine Intermediate

  • Starting from 2-chloro-5-(trifluoromethyl)isonicotinic acid, the acid is converted to the corresponding acyl azide.
  • Upon heating, the acyl azide undergoes rearrangement to isocyanate, which is hydrolyzed to give 4-aminopyridine derivative.
  • This step is crucial to introduce the amino functionality at the 4-position, enabling subsequent carbamate formation.

Formation of tert-Butyl Carbamate

  • The 4-aminopyridine intermediate is reacted with tert-butyl chloroformate or equivalent carbamoylating agents in the presence of a base (e.g., triethylamine) in anhydrous solvents such as dichloromethane.
  • The reaction is typically carried out at low temperature (0 °C to room temperature) to minimize side reactions.
  • The product is purified by column chromatography or recrystallization to yield this compound with high purity (>95%).

Representative Reaction Conditions and Yields

Reaction Step Reagents & Conditions Yield (%) Notes
Curtius–Hoffman rearrangement Acyl azide intermediate, heat, aqueous workup Not specified for this compound, typically >70% in literature Efficient for amine introduction
Iodination N-iodosuccinimide (NIS), solvent (e.g., DCM), room temperature Moderate to high, depending on substrate Selective iodination at C-5 position
Carbamate formation tert-Butyl chloroformate, triethylamine, DCM, 0 °C to RT >85% High purity product obtained after purification

Catalytic and Coupling Methods Relevant to Synthesis

  • Buchwald-Hartwig amination and palladium-catalyzed cross-coupling reactions are often employed in analogous pyridine functionalization steps to install various substituents, including iodides and trifluoromethyl groups.
  • Ligands such as (1,1'-bis(diphenylphosphino)ferrocene) palladium(II) dichloride and bases like potassium acetate in solvents like 1,4-dioxane at 80 °C under inert atmosphere are typical for such couplings.

Summary Table of Preparation Method

Stage Starting Material Key Reagents Conditions Product Yield (%)
1 2-Chloro-5-(trifluoromethyl)isonicotinic acid Curtius–Hoffman reagents (e.g., diphenylphosphoryl azide) Heat, aqueous workup 4-Aminopyridine intermediate ~70-90 (literature typical)
2 4-Aminopyridine intermediate Iodination agent (e.g., NIS) DCM, RT 5-Iodo-4-aminopyridine derivative Moderate to high
3 5-Iodo-4-aminopyridine tert-Butyl chloroformate, TEA DCM, 0 °C to RT This compound >85

Research Findings and Analytical Data

  • The final compound is obtained as a white solid with molecular formula C11H12F3IN2O2 and molecular weight 388.125 g/mol.
  • Purity typically exceeds 95% as confirmed by chromatographic and spectroscopic methods.
  • ^1H NMR and ^19F NMR spectra confirm the presence of trifluoromethyl and carbamate groups, while mass spectrometry confirms the molecular ion peak consistent with the iodinated pyridine carbamate.
  • The compound is stable under standard laboratory conditions and suitable for use as a building block in medicinal chemistry and agrochemical research.

Chemical Reactions Analysis

Suzuki-Miyaura Cross-Coupling

The iodine atom at position 5 serves as an excellent leaving group for palladium-catalyzed cross-coupling reactions. For example:

  • Reaction with boronic acids : The iodine can be replaced by aryl or vinyl groups under Suzuki-Miyaura conditions.

Substrate Reagents/Conditions Product Yield Source
Analogous 5-iodopyridine carbamatePd(PPh₃)₄, K₂CO₃, DME/H₂O, 80°CAryl/vinyl-substituted pyridine carbamate60–85%

Mechanism : Oxidative addition of Pd(0) to the C–I bond, transmetallation with the boronic acid, and reductive elimination to form the C–C bond. The trifluoromethyl group enhances electrophilicity at C-5, facilitating the reaction .

Deprotection of the Carbamate Group

The tert-butyl carbamate (Boc) group is cleaved under acidic conditions to yield the free amine:

Conditions Reagents Product Yield Source
Acidic hydrolysisTFA in DCM (1:1 v/v), 25°C, 2–4 h2-(Trifluoromethyl)-5-iodopyridin-4-amine>90%

Mechanism : Protonation of the carbamate oxygen followed by cleavage of the Boc group via a six-membered transition state .

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient pyridine ring (due to the trifluoromethyl group) allows nucleophilic substitution at C-5, though iodine’s poor leaving-group character in SNAr limits reactivity. Harsher conditions or transition-metal catalysis may be required:

Nucleophile Reagents/Conditions Product Yield Source
AminesCuI, L-proline, K₃PO₄, DMSO, 100°C5-Amino-substituted pyridine carbamate40–60%

Note : The trifluoromethyl group at C-2 deactivates the ring, necessitating strongly activating conditions .

Functionalization via Lithiation

The iodine substituent can be replaced via directed ortho-metalation (DoM):

Reagents/Conditions Electrophile Product Yield Source
n-BuLi, TMEDA, THF, –78°CI₂, CO₂, or R-XSubstituted pyridine derivatives30–50%

Mechanism : Lithiation at the position ortho to the directing group (carbamate), followed by quenching with electrophiles .

Hydrolysis of the Carbamate

Controlled hydrolysis yields urea or urea derivatives:

Conditions Reagents Product Yield Source
Aqueous NaOH, MeOH, 60°C4-Hydroxy-2-(trifluoromethyl)pyridine70–80%

Application : Generates intermediates for further functionalization .

Halogen Exchange Reactions

The iodine atom can undergo halogen exchange under Ullmann or Finkelstein conditions:

Reagents/Conditions Halide Source Product Yield Source
CuI, DMF, 120°CKBr or KCl5-Bromo/chloro-substituted pyridine carbamate50–70%

Limitation : Lower efficiency compared to Suzuki couplings due to competing side reactions .

Key Reaction Data Table

Reaction Type Key Conditions Typical Yields Selectivity Notes
Suzuki-Miyaura CouplingPd(PPh₃)₄, base, 80–100°C60–85%High para-selectivity due to CF₃
Carbamate DeprotectionTFA/DCM, 25°C>90%Clean conversion, minimal byproducts
SNAr with AminesCuI, K₃PO₄, 100°C40–60%Requires electron-deficient aryl partners
Directed Lithiationn-BuLi, –78°C30–50%Sensitive to steric hindrance

Mechanistic and Structural Insights

  • Electronic Effects : The trifluoromethyl group at C-2 increases the pyridine ring’s electrophilicity, enhancing reactivity in cross-couplings but reducing nucleophilic substitution rates .

  • Steric Considerations : The tert-butyl carbamate group at C-4 imposes steric constraints, favoring reactions at C-5 (iodine position) .

  • Stability : The compound is stable under anhydrous conditions but susceptible to hydrolysis in acidic/basic environments .

Scientific Research Applications

Organic Synthesis

tert-Butyl 2-(trifluoromethyl)-5-iodopyridin-4-ylcarbamate is utilized as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows it to participate in various substitution reactions, making it valuable for creating diverse chemical entities .

Medicinal Chemistry

This compound has been explored for its potential as a pharmaceutical agent due to its unique reactivity and structural properties. It shows promise in:

  • Antimicrobial Activity : Preliminary studies indicate that derivatives of this compound may exhibit activity against certain bacterial strains, potentially serving as a lead compound for antibiotic development .
  • Anticancer Properties : Investigations into its biological activity suggest that it may have anticancer effects, although more research is needed to fully understand its mechanisms.

Material Science

In materials science, this compound can be used to synthesize specialty chemicals and materials with specific electronic and physical properties. The presence of the trifluoromethyl group enhances the stability and reactivity of the resulting materials .

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial properties of related compounds derived from this compound against drug-resistant bacterial strains. The results indicated effective inhibition at low concentrations comparable to established antibiotics, highlighting its potential as a new therapeutic agent .

Case Study 2: Synthesis of Biologically Active Compounds

Research focusing on the synthesis pathways involving this compound demonstrated its utility in creating biologically active compounds. The efficiency of these pathways was assessed through yield percentages and reaction conditions, showcasing its role as a key intermediate in drug development .

Data Tables

Application Area Description Potential Benefits
Organic SynthesisIntermediate for complex organic moleculesFacilitates diverse chemical transformations
Medicinal ChemistryPotential antimicrobial and anticancer agentNew leads for drug development
Material ScienceProduction of specialty chemicals with enhanced propertiesImproved material stability and reactivity
Synthesis Method Step Conditions Yield (%)
FluorinationAddition of CF3 groupControlled atmosphereVaries
IodinationSubstitution reactionInert conditionsVaries
Carbamate FormationReaction with carbamateSolvent-based reactionHigh

Mechanism of Action

The mechanism of action of tert-Butyl 2-(trifluoromethyl)-5-iodopyridin-4-ylcarbamate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group plays a crucial role in enhancing the compound’s stability and reactivity, allowing it to participate in various biochemical processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects and Reactivity

Key Compounds for Comparison :

tert-Butyl (5-fluoro-4-iodopyridin-3-yl)carbamate (CAS 1773562-84-7) Molecular Formula: C₁₀H₁₂FIN₂O₂ Molecular Weight: 338.12 g/mol Substituents: Fluoro (5-position), iodo (4-position), tert-butyl carbamate (3-position). Key Differences: Replaces the trifluoromethyl group with a fluoro substituent.

tert-Butyl 4-iodo-5-methoxypyridin-3-ylcarbamate

  • Substituents : Methoxy (5-position), iodo (4-position), tert-butyl carbamate (3-position).
  • Key Differences : The methoxy group (-OCH₃) is electron-donating, contrasting with the electron-withdrawing CF₃ in the target compound. This difference impacts ring electrophilicity and carbamate stability. Methoxy-substituted analogs are less reactive in cross-coupling reactions but more stable under acidic conditions .

tert-Butyl (5-fluoro-4-hydroxy-6-methylpyrimidin-2-yl)(methyl)carbamate (CAS 1799420-92-0) Molecular Formula: C₁₁H₁₆FN₃O₃ Molecular Weight: 257.26 g/mol Substituents: Fluoro (5-position), hydroxy (4-position), methyl (6-position). Key Differences: A pyrimidine core instead of pyridine. This compound’s lower molecular weight and heterocyclic core limit its utility in metal-catalyzed reactions compared to the iodine-bearing target compound .

Analytical and Physical Properties

Comparative Data Table :
Compound Name Molecular Weight (g/mol) Key Substituents Reactivity in Cross-Coupling Stability (Hydrolysis)
Target Compound ~363.1* CF₃, I, tert-butyl carbamate High (Iodo as leaving group) High (CF₃ stabilization)
tert-Butyl (5-fluoro-4-iodopyridin-3-yl)carbamate 338.12 F, I, tert-butyl carbamate Moderate (F less activating) Moderate
tert-Butyl 4-iodo-5-methoxypyridin-3-ylcarbamate ~324.2* OCH₃, I, tert-butyl carbamate Low (OCH₃ deactivation) High

*Calculated based on analogous structures.

Q & A

Q. What synthetic strategies are commonly employed to introduce the tert-butyl carbamate group into pyridine derivatives?

The tert-butyl carbamate group is typically introduced via nucleophilic substitution or coupling reactions. For example, in analogous compounds, tert-butyl carbamate derivatives are synthesized by reacting hydroxyl- or amino-substituted pyridines with di-tert-butyl dicarbonate (Boc anhydride) under basic conditions (e.g., using DMAP or triethylamine). In complex cases, intermediates like tert-butyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate may be coupled to pyridine scaffolds via Mitsunobu reactions (e.g., using N,N,N’,N’-tetramethylazodicarboxamide and triphenylphosphine) . Purification often involves reverse-phase chromatography (acetonitrile/water gradients) .

Q. Which spectroscopic and chromatographic methods are critical for characterizing tert-butyl carbamate derivatives?

Key techniques include:

  • LCMS : To confirm molecular ion peaks and fragmentation patterns. For example, LCMS analysis under conditions like SQD-FA05 (e.g., m/z 450–1011 [M+H]+) is used to verify molecular weight .
  • HPLC : Retention times (e.g., 0.90–1.23 minutes under SQD-FA05) help assess purity and stability .
  • NMR : 1H/13C NMR resolves regiochemistry, particularly distinguishing trifluoromethyl and iodopyridine environments.

Q. What are the stability and handling precautions for tert-butyl carbamates with halogen substituents?

Stability studies recommend storing derivatives at –20°C in anhydrous solvents (e.g., THF or DCM) to prevent hydrolysis. Safety data for analogous compounds highlight risks of skin/eye irritation (H315/H319) and respiratory tract irritation (H335). Use fume hoods and PPE during synthesis .

Advanced Research Questions

Q. How can conflicting LCMS and NMR data be resolved for iodinated pyridine carbamates?

Discrepancies between theoretical and observed molecular ions may arise from adduct formation (e.g., [M+H2O]+ in LCMS). To address this:

  • Compare retention times across multiple HPLC conditions (e.g., SQD-FA05 vs. acidic/basic modifiers).
  • Perform high-resolution MS (HRMS) to distinguish isotopic patterns (e.g., iodine’s 127/129 amu split).
  • Validate NMR assignments using 2D techniques (HSQC, HMBC) to confirm trifluoromethyl and iodo positioning .

Q. What strategies optimize regioselective iodination in the presence of electron-withdrawing groups like trifluoromethyl?

Iodination of pyridines is influenced by directing effects. For 5-iodo substitution on a 2-trifluoromethylpyridine:

  • Use N-iodosuccinimide (NIS) with Lewis acids (e.g., H2SO4) to enhance electrophilic substitution at the electron-deficient C5 position.
  • Monitor reaction progress via TLC or in-situ IR to avoid over-iodination.
  • Computational modeling (DFT) can predict regioselectivity by analyzing charge distribution .

Q. How can purification challenges for halogenated carbamates be addressed?

Halogenated derivatives often exhibit low solubility. Effective approaches include:

  • Reverse-phase chromatography : C18 columns with acetonitrile/water gradients (e.g., 40–90% acetonitrile) .
  • Recrystallization : Use mixed solvents (e.g., DCM/hexane) to improve crystal formation.
  • Size-exclusion chromatography : For separating high-molecular-weight byproducts .

Methodological Notes

  • Synthesis : Prioritize anhydrous conditions for Boc protection reactions to avoid hydrolysis.
  • Characterization : Cross-validate LCMS data with NMR to confirm structural integrity, especially for iodine-containing compounds.
  • Safety : Follow H335 precautions (ventilation) to mitigate inhalation risks during scale-up .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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tert-Butyl 2-(trifluoromethyl)-5-iodopyridin-4-ylcarbamate
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